Pyrrolidin-3-yl diisopropylcarbamate
CAS No.:
Cat. No.: VC19918226
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O2 |
|---|---|
| Molecular Weight | 214.30 g/mol |
| IUPAC Name | pyrrolidin-3-yl N,N-di(propan-2-yl)carbamate |
| Standard InChI | InChI=1S/C11H22N2O2/c1-8(2)13(9(3)4)11(14)15-10-5-6-12-7-10/h8-10,12H,5-7H2,1-4H3 |
| Standard InChI Key | JNEUNEBEXMKTAT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N(C(C)C)C(=O)OC1CCNC1 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a pyrrolidine ring—a five-membered secondary amine—substituted at the 3-position with a diisopropylcarbamate group. The carbamate moiety consists of a carbonyl group linked to an oxygen atom, which is further bonded to two isopropyl groups. This configuration introduces significant steric hindrance, influencing reactivity and interaction with biological targets .
Stereochemical Considerations
The pyrrolidine ring’s chair conformation and the carbamate’s spatial arrangement create distinct stereoelectronic environments. Computational models suggest that the diisopropyl groups adopt equatorial positions to minimize steric clashes, stabilizing the molecule . The compound’s chiral center at the pyrrolidine’s 3-position necessitates enantioselective synthesis for applications requiring optical purity .
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy reveals key structural features:
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NMR: Signals at δ 1.2–1.4 ppm correspond to the diisopropyl methyl groups, while pyrrolidine protons resonate between δ 2.6–3.1 ppm .
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NMR: The carbamate carbonyl appears near δ 155 ppm, with quaternary carbons of the isopropyl groups at δ 22–25 ppm .
Infrared (IR) spectroscopy identifies the carbamate C=O stretch at 1680–1720 cm⁻¹ and N-H vibrations at 3300–3500 cm⁻¹, confirming the presence of hydrogen-bonding capabilities.
Table 1: Molecular Descriptors of Pyrrolidin-3-yl Diisopropylcarbamate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 214.31 g/mol | |
| XLogP3 | 1.9 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis typically involves a two-step protocol:
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Protection of Pyrrolidin-3-amine: The primary amine group of pyrrolidin-3-amine is protected using a benzyl or tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
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Carbamate Formation: The protected amine reacts with diisopropyl carbamoyl chloride in the presence of a base such as triethylamine. Solvents like dichloromethane or tetrahydrofuran are employed under inert atmospheres to ensure high yields .
Critical Reaction Conditions
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Temperature: Maintained at 0–5°C during carbamoyl chloride addition to control exothermicity.
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Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures isolates the product with >95% purity.
Side Reactions and Mitigation
Competitive urea formation may occur if moisture is present, emphasizing the need for anhydrous conditions. Additionally, over-alkylation at the pyrrolidine nitrogen is minimized by using stoichiometric amounts of diisopropyl carbamoyl chloride .
Physicochemical and Stability Profiles
Solubility and Lipophilicity
The compound exhibits limited aqueous solubility (0.2 mg/mL at 25°C) but high solubility in organic solvents like ethanol and acetonitrile. Its calculated partition coefficient (XLogP3 = 1.9) indicates moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates .
Stability Under Varied Conditions
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Thermal Stability: Decomposition initiates at 180°C, with the carbamate group undergoing retro-aldol fragmentation.
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Hydrolytic Sensitivity: The carbamate bond is susceptible to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions, yielding pyrrolidin-3-ol and diisopropylamine .
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
Pyrrolidin-3-yl diisopropylcarbamate serves as a precursor to neurologically active compounds. For example, its primary amine derivative has been functionalized to create κ-opioid receptor agonists, demonstrating nanomolar affinity in preclinical models.
| Precaution Code | Description |
|---|---|
| P280 | Wear protective gloves/eye protection |
| P305+P351+P338 | Rinse cautiously if exposed to eyes |
| P310 | Immediate medical attention required |
Environmental Impact
The compound’s low biodegradability (EC50 = 12 mg/L in Daphnia magna) necessitates containment to prevent aquatic contamination .
Analytical and Quality Control Methods
High-Performance Liquid Chromatography (HPLC)
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Column: C18 reverse-phase (250 mm × 4.6 mm, 5 μm).
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Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.
Mass Spectrometry
Electrospray ionization (ESI) in positive mode produces a dominant [M+H]⁺ ion at m/z 215.2, consistent with the molecular weight .
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